N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide
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Overview
Description
N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide typically involves the cycloaddition of nitrile oxides with alkenes or alkynes to form the isoxazole ring. The reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functionalization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural biomolecules.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N,N-Dimethyl-1-(5-(piperidin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine
- 3-Methyl-5-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole
- N,N-Dimethyl-1-(5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methanamine
Comparison: Compared to these similar compounds, N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is unique due to its specific isoxazole ring structure and the presence of the piperidin-3-yl group.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-piperidin-3-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H17N3O2/c1-14(2)11(15)9-7-16-13-10(9)8-4-3-5-12-6-8/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
KZEUXHYBJRASJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CON=C1C2CCCNC2 |
Origin of Product |
United States |
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